
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: is a complex organic compound characterized by a pyrrolidine ring substituted with a diphenylmethylene group and two methyl groups. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological and chemical properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenylmethylene and methyl groups. One common synthetic route includes the reaction of a suitable precursor with diphenylmethanol under acidic conditions to form the diphenylmethylene group. The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure and high-temperature conditions to achieve efficient yields. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to facilitate these reactions. The process typically involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures .
化学反応の分析
Types of Reactions
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl or diphenylmethylene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted pyrrolidine derivatives.
科学的研究の応用
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry as anticonvulsants and anti-inflammatory agents.
Pyrrolidine-2-one: Used in the synthesis of various pharmaceuticals and as a solvent in chemical reactions.
Prolinol: A derivative of pyrrolidine used as a chiral auxiliary in asymmetric synthesis.
The uniqueness of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
61334-27-8 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC名 |
4-benzhydrylidene-1,2-dimethylpyrrolidine |
InChI |
InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChIキー |
LWESAKMGWPISLC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
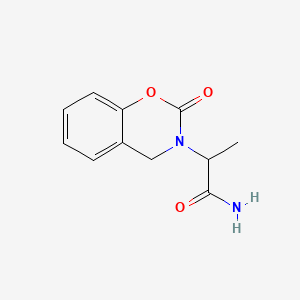
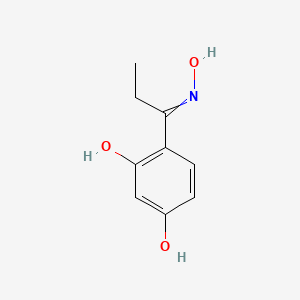
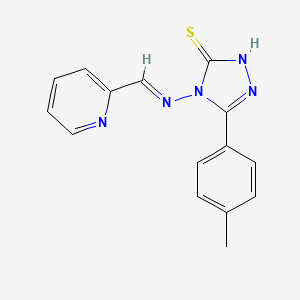
![N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine](/img/structure/B12002614.png)
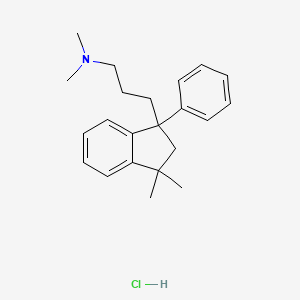
![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)
![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
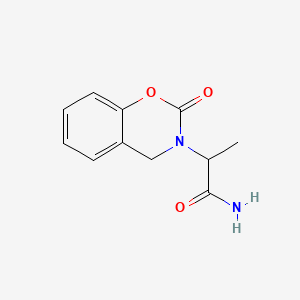

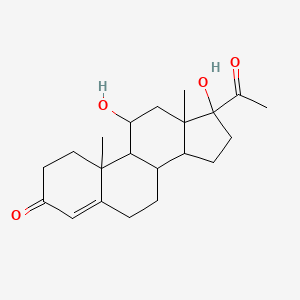
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
